REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][O:6][C:7](=[O:16])[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)C.C(O)(C(F)(F)F)=O.O>C(Cl)Cl>[O:3]=[CH:4][CH2:5][O:6][C:7](=[O:16])[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The homogeneous solution was stirred for 3.5 hours at room temperature until GC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo at 40° C.
|
Type
|
ADDITION
|
Details
|
diluted with hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo several times
|
Type
|
CUSTOM
|
Details
|
to remove traces of TFA
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=CCOC(C1=CC=C(C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28 mmol | |
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |